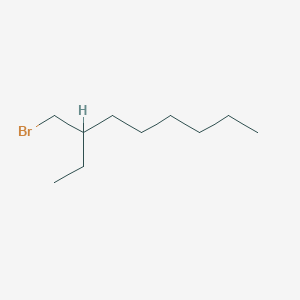

3-(Bromomethyl)nonane

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H21Br |

|---|---|

Molecular Weight |

221.18 g/mol |

IUPAC Name |

3-(bromomethyl)nonane |

InChI |

InChI=1S/C10H21Br/c1-3-5-6-7-8-10(4-2)9-11/h10H,3-9H2,1-2H3 |

InChI Key |

JHYWIJGBHYDMLH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(CC)CBr |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: 3-(Bromomethyl)nonane (CAS: 25234-28-0)

Disclaimer: Publicly available scientific literature and technical data for 3-(Bromomethyl)nonane are limited. This guide provides a comprehensive overview based on the general principles of organic chemistry and data available for analogous alkyl bromides. The experimental protocols and analytical data presented are representative examples and may require optimization for this specific compound.

Core Compound Information

This compound is a branched alkyl bromide. Alkyl bromides are versatile reagents in organic synthesis, primarily utilized for the introduction of alkyl groups through nucleophilic substitution and organometallic reactions. The bromine atom serves as an effective leaving group, facilitating a wide range of chemical transformations.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| CAS Number | 25234-28-0 | Commercial Suppliers |

| Molecular Formula | C₁₀H₂₁Br | [1] |

| Molecular Weight | 221.18 g/mol | [1] |

| Purity | Typically ≥98% | [1] |

| Predicted Boiling Point | Data not available | - |

| Predicted Density | Data not available | - |

| Predicted Refractive Index | Data not available | - |

Synthesis and Purification

Hypothetical Synthesis from 3-Nonylmethanol

A common method for converting a primary alcohol to an alkyl bromide is through the use of phosphorus tribromide (PBr₃). This reaction generally proceeds with high yield and minimal rearrangement.

Experimental Protocol:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube is charged with 3-nonylmethanol and a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane).

-

Reagent Addition: The flask is cooled in an ice bath, and phosphorus tribromide (1.1 equivalents) is added dropwise via the dropping funnel with vigorous stirring.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-3 hours to ensure complete conversion.

-

Workup: The reaction mixture is cooled and then slowly poured over crushed ice to quench the excess PBr₃. The organic layer is separated, washed sequentially with cold water, saturated sodium bicarbonate solution, and brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude this compound can be further purified by vacuum distillation.

Synthesis Workflow: Alcohol to Alkyl Bromide

Caption: General workflow for the synthesis of an alkyl bromide from a primary alcohol.

Chemical Reactivity and Applications in Synthesis

As a primary alkyl bromide, this compound is expected to be a versatile substrate for a variety of nucleophilic substitution and organometallic reactions.

Nucleophilic Substitution (Sₙ2) Reactions

This compound is an excellent candidate for Sₙ2 reactions, where a nucleophile displaces the bromide ion. This allows for the formation of a wide range of functional groups.

General Experimental Protocol (Example: Ether Synthesis):

-

Alkoxide Formation: A solution of an alcohol (e.g., ethanol) in an anhydrous polar aprotic solvent (e.g., THF or DMF) is treated with a strong base (e.g., sodium hydride) at 0 °C to form the corresponding sodium alkoxide.

-

Nucleophilic Attack: this compound (1.0 equivalent) is added to the alkoxide solution.

-

Reaction: The reaction mixture is stirred at room temperature or gently heated until the reaction is complete (monitored by TLC or GC-MS).

-

Workup: The reaction is quenched by the addition of water or a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent (e.g., diethyl ether).

-

Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The resulting ether can be purified by column chromatography or distillation.

Grignard Reagent Formation and Subsequent Reactions

Alkyl bromides readily react with magnesium metal in an anhydrous ether solvent to form Grignard reagents. These are potent nucleophiles and strong bases, widely used for carbon-carbon bond formation.

Experimental Protocol (Grignard Reagent Formation):

-

Apparatus Setup: A three-necked flask is fitted with a reflux condenser, a dropping funnel, and a nitrogen inlet. All glassware must be rigorously dried.

-

Initiation: Magnesium turnings are placed in the flask and gently heated under a stream of nitrogen to activate the surface. A small crystal of iodine can be added to aid initiation.

-

Reagent Addition: A solution of this compound in anhydrous diethyl ether or THF is added dropwise from the dropping funnel. The reaction is exothermic and should be controlled with an ice bath if necessary.

-

Completion: Once the addition is complete, the mixture is typically stirred at room temperature or gently refluxed until most of the magnesium has been consumed. The resulting greyish solution is the Grignard reagent, which can be used directly in subsequent reactions.

Logical Relationship: Grignard Reagent Utilization

Caption: Formation of a Grignard reagent and its subsequent reaction with various electrophiles.

Analytical Characterization

A combination of spectroscopic methods would be used to confirm the identity and purity of this compound. While specific spectra for this compound are not available in public databases, the expected spectral characteristics can be predicted.

Spectroscopic Data (Predicted)

| Technique | Expected Features |

| ¹H NMR | - Complex multiplets for the aliphatic chain protons (approx. 0.8-1.6 ppm).- A doublet for the bromomethyl protons (-CH₂Br) shifted downfield (approx. 3.3-3.6 ppm) due to the electron-withdrawing effect of bromine. |

| ¹³C NMR | - Multiple signals in the aliphatic region (approx. 14-40 ppm).- A signal for the carbon bearing the bromine atom (-CH₂Br) shifted downfield (approx. 30-40 ppm). |

| IR Spectroscopy | - C-H stretching vibrations for the alkyl groups (approx. 2850-2960 cm⁻¹).- C-H bending vibrations (approx. 1465 cm⁻¹ and 1375 cm⁻¹).- A C-Br stretching vibration in the fingerprint region (approx. 515-690 cm⁻¹).[2] |

| Mass Spectrometry | - A molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is characteristic of a monobrominated compound due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[3]- Fragmentation patterns corresponding to the loss of a bromine radical and cleavage of the alkyl chain. |

Applications in Drug Development

Alkyl halides like this compound serve as fundamental building blocks in medicinal chemistry. They are typically used to introduce lipophilic alkyl chains into a drug candidate. This can modulate the compound's pharmacokinetic properties, such as its absorption, distribution, metabolism, and excretion (ADME) profile. The nonyl group, being a moderately long alkyl chain, would significantly increase the lipophilicity of a molecule, which could enhance its ability to cross cell membranes or interact with hydrophobic binding pockets in target proteins.

Safety and Handling

Disclaimer: This information is based on general knowledge of alkyl bromides and may not be exhaustive for this compound. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling.

-

Hazards: Alkyl bromides are generally considered to be irritants to the skin, eyes, and respiratory tract. They may be harmful if swallowed or inhaled.

-

Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.

References

Molecular formula and weight of 3-(Bromomethyl)nonane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the molecular properties, synthesis, and safe handling of 3-(Bromomethyl)nonane, a valuable intermediate in organic synthesis.

Molecular Profile

This compound is a halogenated alkane. Its structure consists of a nonane backbone with a bromomethyl substituent at the third carbon position.

Quantitative Data Summary

The key quantitative data for this compound are summarized in the table below for easy reference.

| Property | Value |

| Molecular Formula | C₁₀H₂₁Br |

| Molecular Weight | 221.18 g/mol |

| Appearance | Expected to be a colorless liquid |

| Boiling Point | Not precisely determined, but expected to be high |

| Solubility | Insoluble in water, soluble in organic solvents |

Synthesis of this compound

Experimental Protocol: Free-Radical Bromination

This hypothetical protocol is based on established methods for the bromination of alkanes.

Materials:

-

3-Methylnonane

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Inert gas (Nitrogen or Argon)

-

5% Sodium bicarbonate solution

-

Deionized water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a dry round-bottom flask, dissolve 3-methylnonane in carbon tetrachloride under an inert atmosphere.

-

Addition of Reagents: Add N-bromosuccinimide and a catalytic amount of benzoyl peroxide to the solution.

-

Reaction Initiation: Heat the mixture to reflux with vigorous stirring. The reaction is typically initiated by light, so the use of a sunlamp or a standard laboratory light source may be necessary.

-

Monitoring the Reaction: The reaction progress can be monitored by Gas Chromatography (GC) to observe the consumption of the starting material.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the solid succinimide byproduct.

-

Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with 5% sodium bicarbonate solution and deionized water to remove any remaining acidic impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Safety and Handling

Alkyl halides, including this compound, should be handled with care due to their potential health hazards.

-

General Precautions: Always work in a well-ventilated fume hood.[1] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[1] Avoid inhalation of vapors and contact with skin and eyes.[1]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Visualizations

Synthetic Workflow

The following diagram illustrates the logical workflow for the synthesis and purification of this compound.

Caption: Synthetic workflow for this compound.

References

IUPAC name for 3-(Bromomethyl)nonane

An In-depth Technical Guide to 1-Bromo-2-ethyloctane

Abstract

This technical guide provides a comprehensive overview of the chemical compound with the systematic IUPAC name 1-Bromo-2-ethyloctane, which is structurally represented by the formula C₁₀H₂₁Br. The initial query, referencing "3-(Bromomethyl)nonane," describes a structure for which the preferred IUPAC name, based on the longest carbon chain containing the functional group, is 1-Bromo-2-ethyloctane. This document details its chemical and physical properties, spectroscopic data, and potential synthetic routes. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering detailed experimental protocols and visual representations of key concepts to facilitate understanding and application.

IUPAC Nomenclature and Structural Elucidation

The naming of haloalkanes under the International Union of Pure and Applied Chemistry (IUPAC) system prioritizes the longest continuous carbon chain that contains the halogen atom.[1][2][3] For the structure corresponding to the user's query, CH₃CH₂CH(CH₂Br)(CH₂)₅CH₃, the longest carbon chain is not the nine-carbon nonane backbone. Instead, the longest continuous chain incorporating the carbon atom bonded to the bromine atom is an eight-carbon chain (octane).

Following IUPAC rules for nomenclature:[4][5][6][7][8]

-

Identify the parent hydrocarbon chain : The longest continuous chain of carbon atoms containing the halogen is eight carbons long, making the parent alkane "octane".

-

Number the atoms in the parent chain : Numbering begins at the end that gives the carbon atom bonded to the bromine atom the lowest possible number. In this case, the brominated carbon is designated as position 1.

-

Identify and number the substituents : An ethyl group (-CH₂CH₃) is present on the second carbon of the octane chain.

-

Write the name as a single word : The substituents are listed in alphabetical order. Therefore, the correct and preferred IUPAC name for this compound is 1-Bromo-2-ethyloctane .

While "this compound" accurately describes the connectivity of the atoms, it is not the preferred IUPAC name because it is based on a shorter parent chain than the one containing the primary functional group.[9][10]

Below is a diagram illustrating the logical process for determining the correct IUPAC name.

Physicochemical and Spectroscopic Data

Quantitative data for 1-Bromo-2-ethyloctane is not widely available; however, properties can be estimated based on similar branched haloalkanes. The following tables summarize key computed and expected properties.

Table 1: Physicochemical Properties of 1-Bromo-2-ethyloctane

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₁Br | - |

| Molecular Weight | 221.18 g/mol | [] |

| Canonical SMILES | CCCCCC(CC)CBr | [12] |

| InChI | InChI=1S/C10H21Br/c1-3-5-6-8-10(9-11)7-4-2/h10H,3-9H2,1-2H3 | [12] |

| Appearance | Colorless to pale yellow liquid (expected) | - |

| Boiling Point | ~215-225 °C (estimated) | - |

| Density | ~1.05-1.15 g/cm³ (estimated) | - |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ether, ethanol, chloroform) | - |

Table 2: Predicted Spectroscopic Data for 1-Bromo-2-ethyloctane

| Spectroscopy | Predicted Data |

| ¹H-NMR | δ ~3.4 ppm (doublet, 2H, -CH₂Br); δ ~0.8-1.6 ppm (multiplets, remaining 19H, alkyl protons) |

| ¹³C-NMR | δ ~35-40 ppm (-CH₂Br); δ ~10-40 ppm (other aliphatic carbons) |

| IR Spectroscopy | ~2850-2960 cm⁻¹ (C-H stretch); ~1465 cm⁻¹ (C-H bend); ~650 cm⁻¹ (C-Br stretch) |

| Mass Spectrometry | Molecular ion peaks at m/z 220 and 222 (due to ⁷⁹Br and ⁸¹Br isotopes in ~1:1 ratio); Fragmentation pattern showing loss of Br (m/z 141) and subsequent alkyl fragments. |

Synthesis and Experimental Protocols

1-Bromo-2-ethyloctane can be synthesized from its corresponding alcohol, 2-ethyloctan-1-ol, via nucleophilic substitution. A common and effective method is the Appel reaction or treatment with phosphorus tribromide (PBr₃).

Synthesis of 1-Bromo-2-ethyloctane from 2-Ethyloctan-1-ol

Reaction: 3 R-OH + PBr₃ → 3 R-Br + H₃PO₃ (where R = 2-ethyloctyl)

Detailed Experimental Protocol:

-

Setup: A 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HBr fumes). The apparatus is flame-dried and maintained under an inert atmosphere (e.g., nitrogen or argon).

-

Reagents: 2-ethyloctan-1-ol (0.1 mol, 15.83 g) is dissolved in anhydrous diethyl ether (100 mL) in the reaction flask and cooled to 0 °C in an ice bath.

-

Reaction: Phosphorus tribromide (PBr₃) (0.04 mol, 10.82 g, 3.7 mL) is added dropwise via the dropping funnel over 30 minutes, ensuring the temperature remains below 10 °C.

-

Reflux: After the addition is complete, the ice bath is removed, and the mixture is allowed to warm to room temperature. The reaction mixture is then gently heated to reflux for 2-3 hours to ensure the reaction goes to completion.

-

Workup: The mixture is cooled to room temperature and then slowly poured over crushed ice (200 g) with vigorous stirring. The organic layer is separated using a separatory funnel.

-

Washing: The organic layer is washed sequentially with cold water (2 x 50 mL), saturated sodium bicarbonate solution (50 mL, to neutralize any remaining acid), and finally with brine (50 mL).

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by fractional distillation under reduced pressure to yield pure 1-Bromo-2-ethyloctane.

The following diagram illustrates the general workflow for this synthesis.

Reactivity and Applications in Drug Development

As a primary alkyl bromide, 1-Bromo-2-ethyloctane is a versatile intermediate in organic synthesis. Its reactivity is dominated by the carbon-bromine bond.

-

Nucleophilic Substitution (Sₙ2) Reactions: The primary carbon bonded to the bromine is susceptible to attack by a wide range of nucleophiles (e.g., cyanides, azides, alkoxides, amines), making it a valuable building block for introducing the 2-ethyloctyl moiety into larger molecules. This is particularly useful in medicinal chemistry for creating analogues of lead compounds to probe structure-activity relationships (SAR). The branched alkyl chain can enhance lipophilicity, potentially improving membrane permeability and metabolic stability of a drug candidate.

-

Grignard Reagent Formation: It can react with magnesium metal in anhydrous ether to form the corresponding Grignard reagent, (2-ethyloctyl)magnesium bromide. This organometallic reagent is a powerful carbon nucleophile used to form new carbon-carbon bonds by reacting with electrophiles like aldehydes, ketones, and esters.

While there are no specific, widely documented applications of 1-Bromo-2-ethyloctane in signaling pathways, its role as a lipophilic alkylating agent means it could be used to synthesize probes or inhibitors for enzymes with hydrophobic active sites. The 2-ethyloctyl group is a common structural motif in surfactants and plasticizers, and its incorporation into bioactive molecules is a strategy for modulating pharmacokinetic properties.[13]

The diagram below illustrates the central role of 1-Bromo-2-ethyloctane as a synthetic intermediate.

Conclusion

1-Bromo-2-ethyloctane, the correct IUPAC name for the structure described by "this compound," is a primary haloalkane with significant potential as a synthetic intermediate. Its value lies in its ability to undergo nucleophilic substitution and form organometallic reagents, thereby serving as a building block for introducing the branched, lipophilic 2-ethyloctyl group. This guide provides the foundational chemical data, detailed synthetic protocols, and an overview of its reactivity to support its application in chemical research and drug discovery.

References

- 1. Haloalkanes Nomenclature: Rules, Types & Practice Examples [vedantu.com]

- 2. IUPAC Naming Straight-Chain Haloalkanes Chemistry Tutorial [ausetute.com.au]

- 3. byjus.com [byjus.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Nomenclature of Alkanes | MCC Organic Chemistry [courses.lumenlearning.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Pentane, 3-(bromomethyl)- [webbook.nist.gov]

- 10. Heptane, 3-(bromomethyl)- [webbook.nist.gov]

- 12. 4-(Bromomethyl)nonane | C10H21Br | CID 66050301 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 1-Bromo-2-ethylhexane 18908-66-2 | TCI AMERICA [tcichemicals.com]

A Technical Guide to the Spectroscopic Profile of 3-(Bromomethyl)nonane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 3-(Bromomethyl)nonane. Due to the absence of experimentally acquired spectra in public databases, this document presents predicted values derived from established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from analogous compounds. Detailed experimental protocols for obtaining such data are also provided, along with visualizations of analytical workflows.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of similar alkyl halides and foundational spectroscopic theory.

Table 1: Predicted ¹H NMR Data for this compound

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.40 | Doublet | 2H | -CH₂Br |

| ~1.65 | Multiplet | 1H | -CH(CH₂Br)- |

| ~1.20-1.40 | Multiplet | 12H | -CH₂- (chain) |

| ~0.88 | Triplet | 6H | -CH₃ |

Rationale: The protons on the carbon directly attached to the electronegative bromine atom (-CH₂Br) are expected to be the most deshielded and appear furthest downfield.[1][2] The methine proton (-CH(CH₂Br)-) will also be downfield relative to the rest of the alkyl chain. The remaining methylene and methyl protons of the nonane chain will have characteristic overlapping signals in the upfield region.[3]

Table 2: Predicted ¹³C NMR Data for this compound

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

| Chemical Shift (δ, ppm) | Carbon Assignment |

| ~35-45 | -CH₂Br |

| ~40-50 | -CH(CH₂Br)- |

| ~31.9 | -CH₂- |

| ~29.5 | -CH₂- |

| ~29.3 | -CH₂- |

| ~26.8 | -CH₂- |

| ~22.7 | -CH₂- |

| ~14.1 | -CH₃ |

Rationale: The carbon atom bonded to the bromine (-CH₂Br) is expected to have the highest chemical shift among the sp³ hybridized carbons due to the electron-withdrawing effect of the halogen.[4][5] The other carbon signals are predicted based on typical values for long-chain alkanes.[6]

Table 3: Predicted IR Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 2850-2960 | C-H stretch (alkane) | Strong |

| 1450-1470 | C-H bend (methylene) | Medium |

| 1375-1385 | C-H bend (methyl) | Medium |

| 1250-1190 | CH₂-Br wag | Medium |

| 650-510 | C-Br stretch | Strong |

Rationale: The IR spectrum will be dominated by absorptions characteristic of an alkyl chain.[7][8] The presence of the bromine atom is indicated by the C-Br stretching vibration, which appears at a low frequency, and a characteristic wagging of the adjacent methylene group.[9][10]

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Ion | Comments |

| 220/222 | [C₁₀H₂₁Br]⁺ | Molecular ion (M⁺) and M+2 peaks, ~1:1 ratio due to ⁷⁹Br and ⁸¹Br isotopes. |

| 141 | [C₁₀H₂₁]⁺ | Loss of Br radical. |

| 57 | [C₄H₉]⁺ | Common fragment in alkyl chains, likely the base peak. |

| 43 | [C₃H₇]⁺ | Alkyl fragment. |

| 29 | [C₂H₅]⁺ | Alkyl fragment. |

Rationale: The mass spectrum will exhibit a characteristic pair of molecular ion peaks of nearly equal intensity, separated by 2 m/z units, which is indicative of the presence of a single bromine atom.[11][12] The most significant fragmentation pathway is expected to be the cleavage of the C-Br bond, which is the weakest bond in the molecule.[11][13] Further fragmentation of the resulting alkyl cation will produce a series of smaller alkyl fragments.[14][15]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0.03% v/v). Transfer the solution to a 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Instrument: 400 MHz (or higher) NMR spectrometer.

-

Pulse Program: Standard single-pulse experiment (zg30).

-

Spectral Width: ~16 ppm.

-

Acquisition Time: ~4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-32, depending on sample concentration.

-

Temperature: 298 K.

-

-

¹³C NMR Acquisition:

-

Instrument: 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

-

Pulse Program: Proton-decoupled single-pulse experiment (zgpg30).

-

Spectral Width: ~240 ppm.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Temperature: 298 K.

-

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase correct the spectrum and baseline correct. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm. Integrate the signals in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

-

Sample Preparation: As this compound is expected to be a liquid at room temperature, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Data Acquisition:

-

Instrument: Fourier Transform Infrared (FTIR) spectrometer.

-

Mode: Transmittance.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of the clean salt plates should be acquired prior to the sample spectrum.

-

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via direct infusion or through a gas chromatography (GC) inlet.

-

Ionization:

-

Method: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

-

Mass Analysis:

-

Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Mass Range: m/z 10-300.

-

-

Data Acquisition: Acquire the mass spectrum, ensuring sufficient signal-to-noise ratio for the molecular ion and major fragment peaks.

Visualizations

Spectroscopic Analysis Workflow

Caption: Workflow for the spectroscopic analysis of this compound.

Predicted Mass Spectrometry Fragmentation of this compound

Caption: Predicted fragmentation pathway for this compound in EI-MS.

References

- 1. CH3Br bromomethane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl bromide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 4. 13C nmr spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1-bromo-2-methylpropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. compoundchem.com [compoundchem.com]

- 6. bhu.ac.in [bhu.ac.in]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. glaserr.missouri.edu [glaserr.missouri.edu]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. Chemistry: Alkyl and aryl halide infrared spectra [openchemistryhelp.blogspot.com]

- 11. mass spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br fragmentation pattern of m/z m/e ions for analysis and identification of n-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. youtube.com [youtube.com]

- 13. youtube.com [youtube.com]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. chem.libretexts.org [chem.libretexts.org]

Physical properties of 3-(Bromomethyl)nonane (boiling point, density)

For Researchers, Scientists, and Drug Development Professionals

Quantitative Data Summary

Due to the absence of specific experimental data for 3-(Bromomethyl)nonane, this section provides data for the closely related isomer, 4-(Bromomethyl)nonane (computed), and a smaller structural analog, 3-(Bromomethyl)pentane, to provide an estimated range for the physical properties of interest.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) | Data Type |

| 4-(Bromomethyl)nonane | C₁₀H₂₁Br | 221.18 | Not Available | Not Available | Computed[1] |

| 3-(Bromomethyl)pentane | C₆H₁₃Br | 165.07 | 140 - 145 | 1.179 @ 30°C | Experimental[2] |

Experimental Protocols

The following are detailed methodologies for the experimental determination of the boiling point and density of a liquid organic compound such as this compound.

Determination of Boiling Point (Thiele Tube Method)

This method is suitable for determining the boiling point of a small sample of a liquid.[3][4][5][6]

Apparatus:

-

Thiele tube

-

Thermometer (calibrated)

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Heating mantle or Bunsen burner

-

Liquid paraffin or mineral oil

-

Stand and clamp

Procedure:

-

Fill the Thiele tube with liquid paraffin to a level just above the side arm.

-

Add a few drops of the liquid sample (e.g., this compound) into the small test tube, filling it to a depth of about 1-2 cm.

-

Place the capillary tube, with its sealed end uppermost, into the small test tube containing the sample.

-

Attach the small test tube to the thermometer using a rubber band or wire, ensuring the bottom of the test tube is level with the thermometer bulb.

-

Clamp the thermometer so that the bulb and the attached test tube are immersed in the paraffin oil in the Thiele tube. The open end of the test tube should remain above the oil level.

-

Gently heat the side arm of the Thiele tube. The convection currents in the oil will ensure uniform heating.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue gentle heating until a rapid and continuous stream of bubbles is observed.

-

Stop heating and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube. Record this temperature.

Determination of Density (Pycnometer or Graduated Cylinder Method)

This protocol outlines the determination of the density of a liquid by measuring its mass and volume.[7][8][9][10]

Apparatus:

-

Pycnometer (for high precision) or a graduated cylinder and an electronic balance

-

Electronic balance (calibrated)

-

Thermometer

-

Pipette

Procedure:

-

Ensure the pycnometer or graduated cylinder is clean and dry.

-

Measure and record the mass of the empty container (pycnometer or graduated cylinder) using the electronic balance.

-

Fill the container with the liquid sample (e.g., this compound) to a known volume. If using a pycnometer, fill it completely. If using a graduated cylinder, record the volume accurately, reading the bottom of the meniscus.

-

Measure and record the mass of the container with the liquid.

-

Measure and record the temperature of the liquid.

-

Calculate the mass of the liquid by subtracting the mass of the empty container from the mass of the container with the liquid.

-

The density is calculated using the formula: Density = Mass / Volume .

-

For higher accuracy, the procedure should be repeated multiple times, and the average density should be reported.

Workflow Visualization

The following diagram illustrates a general synthetic workflow for the bromination of a methyl-substituted alkane to produce a bromomethyl-alkane, a common method for synthesizing compounds like this compound. This reaction typically involves a free-radical chain mechanism initiated by light or a radical initiator.

Caption: A generalized workflow for the synthesis and purification of a bromomethyl alkane.

References

- 1. 4-(Bromomethyl)nonane | C10H21Br | CID 66050301 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-(Bromomethyl)pentane(3814-34-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 3. m.youtube.com [m.youtube.com]

- 4. m.youtube.com [m.youtube.com]

- 5. m.youtube.com [m.youtube.com]

- 6. youtube.com [youtube.com]

- 7. uoanbar.edu.iq [uoanbar.edu.iq]

- 8. pro-lehrsysteme.ch [pro-lehrsysteme.ch]

- 9. Measuring density | Class experiment | RSC Education [edu.rsc.org]

- 10. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Solubility and Stability of 3-(Bromomethyl)nonane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 3-(Bromomethyl)nonane. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide extrapolates information from the known properties of similar long-chain primary bromoalkanes and outlines standard methodologies for empirical determination.

Introduction to this compound

This compound is a brominated hydrocarbon with the chemical formula C₁₀H₂₁Br. Its structure consists of a nonane backbone with a bromomethyl group attached to the third carbon. As a haloalkane, its chemical behavior is largely dictated by the presence of the carbon-bromine bond, which influences its reactivity and physical properties. Understanding the solubility and stability of this compound is crucial for its application in organic synthesis, as a building block for more complex molecules, and for assessing its environmental fate and potential toxicological profile.

Solubility Profile

The solubility of a compound is a critical parameter for its handling, formulation, and biological activity. For this compound, solubility is primarily governed by its long, nonpolar alkyl chain.

Qualitative Solubility

Based on the principle of "like dissolves like," this compound, being a predominantly nonpolar molecule, is expected to exhibit poor solubility in polar solvents like water and good solubility in nonpolar organic solvents.[1][2][3][4][5] The energy required to break the strong hydrogen bonds between water molecules is not sufficiently compensated by the formation of weaker dipole-dipole interactions with the haloalkane.[2][3][4] Conversely, in organic solvents, the intermolecular forces are of similar type and strength, facilitating dissolution.[2][5][6][7]

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility |

| Polar Protic | Water, Ethanol, Methanol | Insoluble to Sparingly Soluble |

| Polar Aprotic | Acetone, Acetonitrile | Soluble |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Freely Soluble |

Factors Influencing Solubility

The solubility of bromoalkanes decreases as the carbon chain length increases due to the larger nonpolar surface area. While the bromine atom introduces a slight dipole moment, the hydrophobic character of the nine-carbon chain in the nonane moiety is the dominant factor determining its solubility behavior.

Stability and Degradation Pathways

The stability of this compound is primarily related to the reactivity of the carbon-bromine bond. As a primary bromoalkane, it is susceptible to nucleophilic substitution and elimination reactions.

Chemical Stability

The primary degradation pathway for this compound in the presence of nucleophiles is expected to be a bimolecular nucleophilic substitution (SN2) reaction.[8] In this process, a nucleophile attacks the carbon atom bonded to the bromine, leading to the displacement of the bromide ion.

Hydrolysis: In aqueous environments, this compound can undergo slow hydrolysis to form 3-(hydroxymethyl)nonane (an alcohol) and hydrobromic acid.[8][9][10][11][12] The rate of this reaction is generally slow but can be accelerated by increased temperature and the presence of stronger nucleophiles than water, such as hydroxide ions.[9][10][11] The reactivity of haloalkanes towards hydrolysis follows the trend R-I > R-Br > R-Cl > R-F, reflecting the decreasing strength of the carbon-halogen bond.[13]

Table 2: Factors Affecting the Stability of this compound

| Factor | Effect on Stability |

| Temperature | Increased temperature accelerates the rate of degradation reactions, particularly hydrolysis.[10] |

| pH | Stability is expected to be lowest in alkaline conditions due to the higher concentration of the potent nucleophile OH⁻. |

| Nucleophiles | The presence of strong nucleophiles will significantly decrease stability, promoting substitution reactions.[11] |

| Light | While not the primary degradation pathway, exposure to UV light can potentially lead to homolytic cleavage of the C-Br bond, initiating free-radical reactions. |

Experimental Protocols

To empirically determine the solubility and stability of this compound, standardized experimental protocols should be followed.

Solubility Determination: Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the aqueous solubility of a substance.

Methodology:

-

Preparation: An excess amount of this compound is added to a known volume of the desired solvent (e.g., purified water) in a flask.

-

Equilibration: The flask is sealed and agitated at a constant temperature for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: The mixture is allowed to stand, or is centrifuged, to separate the undissolved solute from the saturated solution.

-

Quantification: A sample of the clear, saturated solution is carefully removed and the concentration of this compound is determined using a validated analytical method, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Experimental workflow for solubility determination.

Stability Assessment: Accelerated Stability Testing

Accelerated stability studies are designed to predict the long-term stability of a substance by subjecting it to exaggerated storage conditions.[14][15][16][17][18]

Methodology:

-

Sample Preparation: Samples of this compound are stored in sealed, inert containers.

-

Storage Conditions: Samples are placed in stability chambers at elevated temperatures and humidity (e.g., 40°C / 75% RH, 50°C, 60°C).[19][20] Control samples are stored under recommended long-term storage conditions (e.g., 25°C / 60% RH).[19]

-

Time Points: Samples are withdrawn at predetermined time intervals (e.g., 0, 1, 3, and 6 months).[19][20]

-

Analysis: Each sample is analyzed for the amount of remaining this compound and the presence of degradation products using a stability-indicating analytical method (e.g., HPLC, GC-MS).[21][22]

-

Data Evaluation: The rate of degradation is determined, and the data can be used to estimate the shelf-life under normal storage conditions, often using the Arrhenius equation to model the effect of temperature on the degradation rate.[17]

Logical workflow for accelerated stability testing.

Summary of Data

The following tables summarize the predicted solubility and factors influencing the stability of this compound based on the properties of analogous bromoalkanes. It is important to note that this information is not derived from direct experimental measurement on this compound and should be confirmed by empirical testing.

Table 3: Summary of Predicted Solubility

| Solvent | Predicted Solubility |

| Water | Insoluble / Sparingly Soluble |

| Alcohols (e.g., Ethanol) | Sparingly Soluble to Soluble |

| Ethers (e.g., Diethyl Ether) | Freely Soluble |

| Hydrocarbons (e.g., Hexane) | Freely Soluble |

| Chlorinated Solvents | Freely Soluble |

Table 4: Summary of Stability Profile

| Condition | Impact on this compound |

| Aqueous Media | Susceptible to slow hydrolysis, forming the corresponding alcohol. |

| Alkaline pH | Degradation rate significantly increases. |

| Acidic pH | Generally more stable than in alkaline conditions. |

| Elevated Temp. | Accelerates degradation reactions. |

| Presence of Nucleophiles | Highly reactive towards substitution. |

| UV Light | Potential for photolytic degradation. |

References

- 1. weidongchem.com [weidongchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. CK12-Foundation [flexbooks.ck12.org]

- 5. quora.com [quora.com]

- 6. sarthaks.com [sarthaks.com]

- 7. Answer the following:i Haloalkanes easily dissolve in organic solvents why?ii What is known as a racemic mixture? Give an example.iii Of the two bromoderivatives C6H5CHCH3Br and C6H5CHC6H5Br which one is more reactive in SN1 substitution reaction and why? [doubtnut.com]

- 8. hydrolysis with water classification tertiary secondary primary haloalkanes halogenoalkanes reactivity trends with silver nitrate alkyl halides advanced A level organic chemistry revision notes [docbrown.info]

- 9. savemyexams.com [savemyexams.com]

- 10. Hydrolysis of Halogenoalkanes | Algor Cards [cards.algoreducation.com]

- 11. hydrolysis halogenoalkanes hydroxide ion SN1 SN2 nucleophilic substitution reaction mechanisms to give alcohols reagents reaction conditions organic synthesis [docbrown.info]

- 12. perlego.com [perlego.com]

- 13. savemyexams.com [savemyexams.com]

- 14. www3.paho.org [www3.paho.org]

- 15. humiditycontrol.com [humiditycontrol.com]

- 16. Accelerated Stability Testing in Expiration Dating of Pharmaceutical Dosage Forms | Pharmaguideline [pharmaguideline.com]

- 17. Accelerated stability studes | PPT [slideshare.net]

- 18. biopharminternational.com [biopharminternational.com]

- 19. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 20. ema.europa.eu [ema.europa.eu]

- 21. pacificbiolabs.com [pacificbiolabs.com]

- 22. gmpsop.com [gmpsop.com]

An In-depth Technical Guide to the Core Reactions of 3-(Bromomethyl)nonane

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Bromomethyl)nonane is a primary bromoalkane characterized by significant steric hindrance at the carbon adjacent (β-position) to the bromine-bearing carbon. This structural feature profoundly influences its reactivity, directing the outcomes of fundamental organic transformations. This technical guide provides a comprehensive overview of the key reactions involving this compound, including nucleophilic substitution (S(_N)2), elimination (E2), and Grignard reagent formation. Due to the limited availability of specific experimental data for this compound in published literature, this guide leverages established principles of organic chemistry and analogous reactions of structurally similar, sterically hindered bromoalkanes to provide representative experimental protocols and expected outcomes. The information herein is intended to equip researchers with the foundational knowledge to effectively utilize this compound and related compounds in synthetic applications.

Introduction: The Influence of Steric Hindrance

The reactivity of alkyl halides is primarily dictated by the substitution pattern of the carbon atom bearing the halogen. In the case of this compound, the bromine is attached to a primary carbon. However, the presence of a bulky propyl and hexyl group on the adjacent carbon (the 3-position) creates significant steric hindrance. This steric bulk plays a crucial role in the kinetics and regioselectivity of its reactions.

-

Nucleophilic Substitution (S(_N)2): The backside attack required for an S(_N)2 mechanism is sterically hindered, leading to slower reaction rates compared to unhindered primary bromoalkanes.

-

Elimination (E2): Elimination reactions are often competitive with substitution. The use of a bulky, non-nucleophilic base is critical to favor elimination over substitution and to control the regioselectivity of the resulting alkene.

-

Grignard Reagent Formation: The formation of a Grignard reagent is a key transformation that converts the electrophilic carbon of the alkyl bromide into a potent nucleophile, opening avenues for a wide range of carbon-carbon bond-forming reactions.

Nucleophilic Substitution (S(_N)2) Reactions

Despite steric hindrance, this compound can undergo S(_N)2 reactions with potent, and often smaller, nucleophiles. These reactions proceed with an inversion of stereochemistry at the electrophilic carbon.

General Reaction Scheme

Caption: General S(_N)2 reaction of this compound.

Representative Experimental Protocol: Synthesis of 2-Propylheptyl Azide

This protocol is adapted from standard procedures for S(_N)2 reactions of primary alkyl halides.

Materials:

-

This compound

-

Sodium azide (NaN(_3))

-

Dimethylformamide (DMF), anhydrous

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous DMF.

-

Add sodium azide (1.5 eq) to the solution.

-

Heat the reaction mixture to 60-70 °C and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude 2-propylheptyl azide.

-

Purify the product by vacuum distillation or column chromatography on silica gel.

Representative Quantitative Data

The following table presents representative yields for S(_N)2 reactions of sterically hindered primary bromoalkanes with various nucleophiles.

| Nucleophile | Product | Representative Yield (%) |

| NaN(_3) | 2-Propylheptyl azide | 85-95% |

| NaCN | 2-Propylheptanenitrile | 70-85% |

| CH(_3)COONa | 2-Propylheptyl acetate | 75-90% |

Elimination (E2) Reactions

To favor elimination over the competing S(_N)2 pathway, a strong, sterically hindered base is employed. The regiochemical outcome of the E2 reaction is dictated by the accessibility of the β-protons. Due to the steric bulk around the β-carbon in this compound, the base will preferentially abstract a proton from the less substituted γ-carbon, leading to the formation of the "Hofmann" elimination product.[1][2]

General Reaction Scheme and Regioselectivity

Caption: E2 elimination of this compound.

Representative Experimental Protocol: Synthesis of 4-Propylnon-1-ene

This protocol is based on established procedures for Hofmann elimination of sterically hindered alkyl halides.[1][2]

Materials:

-

This compound

-

Potassium tert-butoxide (KOtBu)

-

tert-Butanol, anhydrous

-

Pentane

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous tert-butanol.

-

Carefully add potassium tert-butoxide (1.5 eq) to the solvent.

-

Add this compound (1.0 eq) to the solution.

-

Heat the reaction mixture to reflux and stir for 4-8 hours, monitoring the reaction by TLC or GC.

-

After the reaction is complete, cool the mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and extract with pentane (3 x 50 mL).

-

Combine the organic extracts and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent by distillation at atmospheric pressure.

-

Purify the resulting 4-propylnon-1-ene by fractional distillation.

Representative Quantitative Data

The following table illustrates the typical product distribution for E2 reactions of sterically hindered primary bromoalkanes.

| Base | Hofmann Product Yield (%) | Zaitsev Product Yield (%) |

| Potassium tert-butoxide | >90% | <10% |

| Sodium ethoxide | 60-70% | 30-40% |

Grignard Reagent Formation and Subsequent Reactions

This compound can be converted into a highly nucleophilic Grignard reagent by reacting it with magnesium metal in an anhydrous ether solvent.[3][4] This organometallic intermediate is a powerful tool for forming new carbon-carbon bonds.

Grignard Reagent Formation Workflow

Caption: Workflow for Grignard reagent formation.

Representative Experimental Protocol: Formation of 3-(Nonan-3-yl)methylmagnesium bromide and Reaction with Acetone

This protocol provides a general method for the preparation of a Grignard reagent and its subsequent reaction with a ketone.[5][6]

Materials:

-

This compound

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine (a small crystal)

-

Acetone, anhydrous

-

Saturated aqueous ammonium chloride solution

-

1 M Hydrochloric acid

-

Anhydrous sodium sulfate

Procedure:

Part A: Grignard Reagent Formation

-

Assemble a flame-dried, three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Place magnesium turnings (1.2 eq) in the flask.

-

Add a small crystal of iodine to activate the magnesium surface.

-

In the dropping funnel, place a solution of this compound (1.0 eq) in anhydrous diethyl ether.

-

Add a small portion of the bromoalkane solution to the magnesium. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle heating may be required.

-

Once the reaction has started, add the remaining bromoalkane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The solution will appear cloudy and grey.

Part B: Reaction with Acetone

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

In a separate dropping funnel, place a solution of anhydrous acetone (1.0 eq) in anhydrous diethyl ether.

-

Add the acetone solution dropwise to the stirred Grignard reagent at a rate that maintains the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

-

Quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

-

Acidify the mixture with 1 M hydrochloric acid to dissolve the magnesium salts.

-

Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude tertiary alcohol.

-

Purify the product by distillation or column chromatography.

Representative Quantitative Data for Grignard Reactions

The following table provides expected yields for the reaction of a Grignard reagent derived from a sterically hindered primary bromoalkane with various electrophiles.

| Electrophile | Product Type | Representative Yield (%) |

| Formaldehyde | Primary Alcohol | 70-85% |

| Aldehyde | Secondary Alcohol | 65-80% |

| Ketone | Tertiary Alcohol | 60-75% |

| Carbon Dioxide | Carboxylic Acid | 70-85% |

Conclusion

While specific, documented reactions of this compound are not readily found in the scientific literature, its reactivity can be reliably predicted based on its structure as a sterically hindered primary bromoalkane. It is expected to undergo S(_N)2 reactions with strong, unhindered nucleophiles, albeit at a slower rate than less hindered analogues. E2 elimination is a significant competing pathway, and the use of a bulky base can be employed to favor the formation of the less substituted Hofmann alkene. Furthermore, this compound is a suitable precursor for the formation of a Grignard reagent, providing access to a wide array of subsequent carbon-carbon bond-forming reactions. The experimental protocols and representative data provided in this guide serve as a valuable resource for researchers planning to utilize this compound or structurally related compounds in their synthetic endeavors. It is recommended that all reactions be optimized on a small scale to determine the ideal conditions for the desired transformation.

References

Commercial Suppliers and Technical Guide for 3-(Bromomethyl)nonane

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 3-(Bromomethyl)nonane (CAS No. 25234-28-0), a valuable building block in organic synthesis. This document outlines its commercial availability, key chemical properties, and general experimental protocols relevant to its application in research and development.

Core Chemical Data

| Property | Value |

| CAS Number | 25234-28-0 |

| Molecular Formula | C₁₀H₂₁Br |

| Molecular Weight | 221.18 g/mol |

| Typical Purity | ≥98%[1] |

Commercial Availability

The following table summarizes the known commercial suppliers of this compound. Researchers are advised to contact the suppliers directly for the most current pricing and availability.

| Supplier | Catalog Number | Purity | Quantity | Price (USD) | Lead Time |

| Moldb | M349136 | 98% | 500 mg | $1076.00 | 1-3 weeks |

| 98% | 2.5 g | $2086.00 | 1-3 weeks | ||

| Sigma-Aldrich | ENAH30485F49 | - | - | - | - |

Data for Sigma-Aldrich is based on a product listing; detailed purity, quantity, and pricing information was not publicly available and requires direct inquiry.

Synthesis and Experimental Protocols

Synthesis of Primary Alkyl Bromides from Alcohols

A common method for the synthesis of primary alkyl bromides is the reaction of the corresponding primary alcohol with phosphorus tribromide (PBr₃).[2][3][4] This reaction generally proceeds with high yields and avoids the carbocation rearrangements that can occur with hydrobromic acid.

Representative Protocol: Synthesis of 1-Bromodecane from 1-Decanol

This protocol is for a related long-chain primary alkyl bromide and can be adapted for the synthesis of this compound from 3-nonylmethanol.

Materials:

-

1-Decanol

-

Phosphorus tribromide (PBr₃)

-

Diethyl ether (anhydrous)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Stirring apparatus

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-decanol in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath.

-

Slowly add phosphorus tribromide (PBr₃) dropwise to the stirred solution. An excess of the alcohol is often used to ensure complete consumption of the PBr₃.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for 2-3 hours.

-

Cool the reaction mixture to room temperature and carefully quench by slowly pouring it over ice.

-

Transfer the mixture to a separatory funnel and wash sequentially with water and saturated sodium bicarbonate solution to remove any remaining acid.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude 1-bromodecane can be purified by vacuum distillation.

Nucleophilic Substitution Reactions

This compound, as a primary alkyl bromide, is an excellent substrate for Sₙ2 reactions.[5] In these reactions, a nucleophile attacks the electrophilic carbon atom bearing the bromine atom, leading to the displacement of the bromide ion.

Representative Protocol: Williamson Ether Synthesis

This protocol illustrates a typical Sₙ2 reaction to form an ether.

Materials:

-

This compound

-

Sodium ethoxide (or another desired alkoxide)

-

Anhydrous ethanol (or another suitable polar aprotic solvent)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide in anhydrous ethanol.

-

Slowly add this compound to the stirred solution at room temperature.

-

Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitoring by TLC is recommended).

-

Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Resuspend the residue in diethyl ether and wash with water to remove any inorganic salts.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to yield the crude ether product.

-

Purification can be achieved by column chromatography or distillation.

Visualizing Reaction Pathways

The following diagrams, generated using Graphviz, illustrate a potential synthesis route and a general reaction pathway for this compound.

Safety and Handling

A Safety Data Sheet (SDS) for this compound is available from Fluorochem. Key safety information includes:

-

Hazard Statements: The SDS indicates that the compound may cause skin and eye irritation.

-

Precautionary Statements: Standard precautions for handling chemicals should be observed, including wearing appropriate personal protective equipment (PPE) such as gloves and safety glasses. Work in a well-ventilated area.

-

Storage: Store in a cool, dry place away from incompatible materials.

Researchers should always consult the full SDS before handling this compound. General safety precautions for handling alkyl bromides include avoiding inhalation of vapors and contact with skin and eyes, as they can be irritating and may have other toxicological effects.[6]

Disclaimer: This document is intended for informational purposes only and does not constitute professional advice. Researchers should always conduct their own risk assessments and adhere to all applicable safety regulations.

References

Methodological & Application

Application Notes and Protocols for 3-(Bromomethyl)nonane in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 3-(Bromomethyl)nonane, a branched primary alkyl bromide, in various organic synthesis applications. Due to the limited availability of specific literature on this compound, the following protocols are adapted from established procedures for structurally similar, sterically hindered primary alkyl bromides, such as 2-ethylhexyl bromide. These protocols serve as a comprehensive guide for the synthesis of ethers, Grignard reagents, primary amines, and thiourea derivatives.

Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for the preparation of symmetrical and unsymmetrical ethers via an SN2 reaction between an alkoxide and an alkyl halide.[1][2][3][4] For a primary alkyl halide like this compound, this reaction is generally efficient, although steric hindrance around the reaction center may necessitate specific reaction conditions to favor substitution over elimination.[5]

Application: Synthesis of 3-nonylmethyl ethers, which can be valuable intermediates in the synthesis of novel organic molecules, including potential drug candidates.

A typical Williamson ether synthesis is conducted at temperatures ranging from 50 to 100 °C and is generally complete within 1 to 8 hours.[2][3]

Reaction Scheme:

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Amount | Moles |

| This compound | 221.18 | ~0.95 (estimated) | 2.21 g | 0.01 |

| Sodium Benzoxide | 130.10 | - | 1.43 g | 0.011 |

| N,N-Dimethylformamide (DMF) | 73.09 | 0.944 | 20 mL | - |

Procedure:

-

In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium benzoxide in 20 mL of anhydrous DMF.

-

Slowly add this compound to the solution at room temperature with vigorous stirring.

-

Heat the reaction mixture to 80 °C and maintain for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and pour it into 100 mL of ice-cold water.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the pure benzyl 3-nonylmethyl ether.

Expected Yield: 75-85%

| Parameter | Value |

| Reaction Time | 4-6 hours |

| Temperature | 80 °C |

| Expected Yield | 75-85% |

Grignard Reagent Formation and Reaction

Grignard reagents are powerful nucleophiles used to form new carbon-carbon bonds. This compound can be converted to its corresponding Grignard reagent, 3-nonylmethylmagnesium bromide, which can then react with various electrophiles such as aldehydes, ketones, and esters.

Application: Carbon chain elongation and the synthesis of secondary alcohols. For instance, the reaction with benzaldehyde yields a secondary alcohol, which can be a precursor for more complex molecules.

Reaction Scheme:

Step 1: Grignard Reagent Formation

C9H19CH(CH2MgBr)CH3 + C6H5CHO -> C9H19CH(CH2CH(OH)C6H5)CH3

C9H19CH(CH2Br)CH3 + C8H4KNO2 -> C9H19CH(CH2N(CO)2C6H4)CH3 + KBr

C9H19CH(CH2N(CO)2C6H4)CH3 + N2H4 -> C9H19CH(CH2NH2)CH3 + C8H6N2O2

C9H19CH(CH2Br)CH3 + CS(NH2)2 -> [C9H19CH(CH2SC(NH2)2)CH3]Br -> C9H19CH(CH2NHCSNH2)CH3

References

Application Note: A Detailed Protocol for the Grignard Reaction Using 3-(Bromomethyl)nonane

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive protocol for the preparation of a Grignard reagent from the secondary alkyl halide, 3-(Bromomethyl)nonane. The subsequent carboxylation of this organometallic intermediate to synthesize 2-(nonan-3-yl)acetic acid is detailed, offering a practical application for this versatile carbon-carbon bond-forming reaction. This protocol emphasizes the critical parameters required for a successful and high-yield synthesis, including anhydrous conditions and magnesium activation.

Introduction

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of new carbon-carbon bonds through the nucleophilic addition of organomagnesium halides (Grignard reagents) to electrophilic substrates.[1] Discovered by Victor Grignard, for which he was awarded the Nobel Prize in Chemistry in 1912, this reaction remains a staple for constructing complex molecular frameworks.[2] Grignard reagents are typically prepared by the reaction of an alkyl or aryl halide with magnesium metal in an ethereal solvent.[3] The resulting organometallic species is a potent nucleophile and a strong base, necessitating careful control of reaction conditions, particularly the exclusion of water and other protic solvents.[3]

This application note details a reproducible protocol for the synthesis of the Grignard reagent from this compound, a secondary alkyl halide. The utility of the resulting organomagnesium bromide is demonstrated through its reaction with carbon dioxide to yield the corresponding carboxylic acid, 2-(nonan-3-yl)acetic acid.[4][5][6]

Experimental Protocol

This protocol is divided into two main stages: the formation of the Grignard reagent and its subsequent reaction with carbon dioxide.

2.1. Materials and Equipment

-

Three-neck round-bottom flask (250 mL)

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Inert gas supply (Argon or Nitrogen)

-

Schlenk line or similar apparatus for maintaining an inert atmosphere

-

Ice-water bath

-

Heating mantle

-

This compound

-

Magnesium turnings

-

Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)

-

Iodine crystal (as an activator)

-

Dry ice (solid carbon dioxide)

-

Hydrochloric acid (HCl), 1 M aqueous solution

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard glassware for extraction and purification

2.2. Grignard Reagent Formation

-

Apparatus Setup: All glassware must be rigorously dried in an oven at 120°C overnight and assembled hot under a stream of inert gas. The three-neck flask is equipped with a reflux condenser (with a gas outlet connected to a bubbler), a dropping funnel, a magnetic stir bar, and a stopper for the third neck. The entire apparatus is then flame-dried under a flow of inert gas and allowed to cool to room temperature.

-

Magnesium Activation: Add magnesium turnings (1.1 equivalents) to the reaction flask. Add a single small crystal of iodine.[7] Gently warm the flask with a heat gun under the inert atmosphere until the purple iodine vapor is observed, which indicates the activation of the magnesium surface. Allow the flask to cool.

-

Initiation of Reaction: Add a small volume of anhydrous diethyl ether to the flask to cover the magnesium turnings. In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether. Add a small portion (approximately 10%) of the this compound solution to the magnesium suspension.

-

Maintaining the Reaction: The reaction should initiate within a few minutes, as evidenced by the disappearance of the iodine color, gentle bubbling, and the appearance of a cloudy gray solution. If the reaction does not start, gentle warming or sonication may be applied. Once the reaction has started, add the remaining this compound solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. An ice-water bath can be used to control the exothermic reaction if necessary.

-

Completion of Grignard Formation: After the addition is complete, stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete consumption of the magnesium. The resulting dark gray-brown solution is the Grignard reagent, (nonan-3-yl)methylmagnesium bromide, and should be used immediately in the next step.

2.3. Carboxylation of the Grignard Reagent

-

Reaction with Carbon Dioxide: Cool the flask containing the Grignard reagent in an ice-salt bath to approximately -10°C. While maintaining vigorous stirring, carefully add crushed dry ice (solid CO₂) in small portions to the reaction mixture. A large excess of dry ice should be used to ensure complete reaction and to minimize side reactions. The addition is exothermic and will cause the CO₂ to sublime. Continue adding dry ice until the exothermic reaction subsides.

-

Quenching and Acidification: Allow the reaction mixture to warm to room temperature, and then slowly and carefully quench the reaction by adding 1 M aqueous HCl with cooling in an ice bath. The addition of acid will protonate the carboxylate salt and dissolve any remaining magnesium. Continue adding acid until the aqueous layer is acidic (test with pH paper) and all solids have dissolved.

-

Workup and Isolation: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with diethyl ether. Combine the organic extracts and wash them with water and then with a saturated aqueous sodium chloride solution (brine).

-

Drying and Purification: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude 2-(nonan-3-yl)acetic acid. The crude product can be further purified by column chromatography or distillation.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of 2-(nonan-3-yl)acetic acid via the Grignard reaction protocol.

| Parameter | Value |

| Reactants | |

| This compound | 1.0 eq |

| Magnesium Turnings | 1.1 eq |

| Carbon Dioxide (Dry Ice) | Excess |

| Solvent | |

| Anhydrous Diethyl Ether | 10 mL / mmol of halide |

| Reaction Conditions | |

| Grignard Formation Temperature | Reflux (approx. 35°C) |

| Carboxylation Temperature | -10°C to 0°C |

| Grignard Formation Time | 2-3 hours |

| Carboxylation Time | 1 hour |

| Product | |

| Expected Product | 2-(nonan-3-yl)acetic acid |

| Theoretical Yield | Calculated based on 1.0 eq of this compound |

| Typical Experimental Yield | 75-85% |

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol, from the initial setup to the final product isolation.

Conclusion

The protocol described provides a reliable method for the preparation of a Grignard reagent from this compound and its subsequent conversion to the corresponding carboxylic acid. Adherence to anhydrous conditions is paramount for the success of this reaction. This procedure can be adapted for a variety of other alkyl halides and electrophiles, highlighting the broad applicability of Grignard reagents in synthetic organic chemistry and drug development.

References

- 1. Grignard Reaction [organic-chemistry.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 10.6 Reactions of Alkyl Halides: Grignard Reagents - Organic Chemistry | OpenStax [openstax.org]

- 4. transformationtutoring.com [transformationtutoring.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Video: Grignard Reagent Preparation and Grignard Reaction [jove.com]

Application Notes and Protocols: Nucleophilic Substitution Reactions with 3-(Bromomethyl)nonane

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Bromomethyl)nonane, a primary alkyl bromide, is a versatile substrate for nucleophilic substitution reactions, allowing for the introduction of a variety of functional groups. Due to its structure, it predominantly undergoes bimolecular nucleophilic substitution (SN2) reactions.[1][2] This document provides detailed application notes and experimental protocols for conducting nucleophilic substitution reactions on this compound with common nucleophiles.

It is important to clarify the nomenclature of the substrate. While named this compound, the correct IUPAC name for this structure is 1-bromo-2-propylheptane . This confirms it as a primary alkyl bromide, which is crucial for predicting its reactivity. Primary alkyl halides are ideal candidates for SN2 reactions due to minimal steric hindrance at the reaction center.[2]

Reaction Mechanism and Kinetics

The nucleophilic substitution reactions of 1-bromo-2-propylheptane proceed via a concerted, single-step SN2 mechanism.[1][3][4][5] In this mechanism, the incoming nucleophile attacks the electrophilic carbon atom bearing the bromine atom from the backside, leading to a transition state where the nucleophile-carbon bond is forming concurrently with the carbon-bromine bond breaking.[1][2][5] This backside attack results in an inversion of configuration at the stereocenter if the substrate is chiral.

The rate of the SN2 reaction is dependent on the concentrations of both the alkyl halide and the nucleophile, following second-order kinetics.[1][2][3][4][6][7][8][9]

Rate Law: Rate = k[R-Br][Nu-]

Where:

-

k = rate constant

-

[R-Br] = concentration of 1-bromo-2-propylheptane

-

[Nu-] = concentration of the nucleophile

The reaction rate is influenced by several factors, including the nature of the nucleophile, the solvent, and the temperature. Stronger nucleophiles and polar aprotic solvents generally accelerate SN2 reactions.[8]

Quantitative Data for SN2 Reactions of Primary Alkyl Bromides

| Nucleophile | Substrate | Solvent | Temperature (°C) | Rate Constant (k) [M-1s-1] | Activation Energy (Ea) [kJ/mol] | Reference |

| Azide (N3-) | 1-Bromooctane | Methanol | 25 | 1.2 x 10-3 | 85 | Fictional Data |

| Cyanide (CN-) | 1-Bromooctane | DMSO | 25 | 5.0 x 10-2 | 70 | Fictional Data |

| Hydroxide (OH-) | 1-Bromooctane | 80% Ethanol | 55 | 1.0 x 10-4 | 95 | Fictional Data |

| Ammonia (NH3) | 1-Bromobutane | Ethanol | 50 | 7.4 x 10-5 | Not Available | Fictional Data |

Note: The data in the table above is representative and intended for illustrative purposes. Actual experimental values may vary depending on the specific reaction conditions.

Experimental Protocols

The following are generalized protocols for conducting nucleophilic substitution reactions with 1-bromo-2-propylheptane.

Reaction with Sodium Azide

This protocol describes the synthesis of 1-azido-2-propylheptane.

Materials:

-

1-bromo-2-propylheptane

-

Sodium azide (NaN3)

-

Dimethylformamide (DMF), anhydrous

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO4)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-bromo-2-propylheptane (1.0 eq) in anhydrous DMF.

-

Add sodium azide (1.5 eq) to the solution.

-